molecular formula C12H12FN3O2 B2609030 6-Fluoro-3-(1-nitrosopiperidin-4-yl)benzo[d]isoxazole CAS No. 2416230-38-9

6-Fluoro-3-(1-nitrosopiperidin-4-yl)benzo[d]isoxazole

Cat. No.: B2609030
CAS No.: 2416230-38-9
M. Wt: 249.245
InChI Key: PGUKYDMMRNFDCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-3-(1-nitrosopiperidin-4-yl)benzo[d]isoxazole is a chemical compound with the molecular formula C12H13FN2O2. It is a derivative of benzo[d]isoxazole, a class of compounds known for their diverse biological activities. The compound features a fluorine atom at the 6th position, a nitroso group attached to the piperidine ring, and a benzo[d]isoxazole core structure. This unique arrangement of functional groups contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-(1-nitrosopiperidin-4-yl)benzo[d]isoxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The synthesis begins with the preparation of the piperidine ring, which can be achieved by cyclization of appropriate precursors such as piperidine-4-carboxylic acid.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent like 1,3-difluorobenzene.

    Formation of the Benzo[d]isoxazole Core: The benzo[d]isoxazole core is constructed by cyclization of the intermediate product using suitable reagents and conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-(1-nitrosopiperidin-4-yl)benzo[d]isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the nitroso group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amines and hydroxylamines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-Fluoro-3-(1-nitrosopiperidin-4-yl)benzo[d]isoxazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-(1-nitrosopiperidin-4-yl)benzo[d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activities. The nitroso group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS) and subsequent cellular effects. The fluorine atom enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

6-Fluoro-3-(1-nitrosopiperidin-4-yl)benzo[d]isoxazole can be compared with other similar compounds, such as:

    6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: This compound lacks the nitroso group but shares the benzo[d]isoxazole core and fluorine atom, making it a useful comparison for studying the effects of the nitroso group.

    4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine: Another related compound with a similar core structure but different substitution pattern, providing insights into the role of different functional groups.

    6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole: A closely related compound that serves as an intermediate in the synthesis of various pharmaceuticals, highlighting the importance of the piperidine ring.

These comparisons highlight the unique features of this compound, such as the presence of the nitroso group and its specific substitution pattern, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

6-fluoro-3-(1-nitrosopiperidin-4-yl)-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2/c13-9-1-2-10-11(7-9)18-14-12(10)8-3-5-16(15-17)6-4-8/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUKYDMMRNFDCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.